molecular formula C12H17NO B029496 1-Benzyl-4-piperidinol-2,2,6,6-d4 CAS No. 1014695-50-1

1-Benzyl-4-piperidinol-2,2,6,6-d4

Cat. No.: B029496
CAS No.: 1014695-50-1
M. Wt: 195.29 g/mol
InChI Key: BPPZXJZYCOETDA-LZMSFWOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-piperidinol-2,2,6,6-d4 is a deuterium-labeled compound with the molecular formula C12H13D4NO and a molecular weight of 195.29 g/mol . This compound is a stable isotope-labeled analog of 1-Benzyl-4-piperidinol, which is commonly used in various scientific research applications.

Mechanism of Action

Target of Action

The primary targets of 1-Benzyl-4-piperidinol-2,2,6,6-d4 are the Muscarinic acetylcholine receptor and the beta 2 adrenoceptor . These receptors play crucial roles in the nervous system, with the muscarinic acetylcholine receptor involved in various physiological functions such as heart rate and digestion, and the beta 2 adrenoceptor primarily involved in smooth muscle relaxation and bronchodilation .

Mode of Action

This compound acts as an antagonist of the muscarinic acetylcholine receptor and an agonist of the beta 2 adrenoceptor . As an agonist of the beta 2 adrenoceptor, it binds to and activates the receptor, leading to smooth muscle relaxation .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. Its antagonistic action on the muscarinic acetylcholine receptor can influence the cholinergic pathway, potentially affecting heart rate, digestion, and other physiological functions . Its agonistic action on the beta 2 adrenoceptor can affect the adrenergic pathway, leading to smooth muscle relaxation and bronchodilation .

Pharmacokinetics

The presence of deuterium atoms in the compound may influence its pharmacokinetic properties, potentially leading to changes in its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with its targets. By blocking the muscarinic acetylcholine receptor, it can inhibit the actions of acetylcholine, potentially affecting various physiological functions . By activating the beta 2 adrenoceptor, it can induce smooth muscle relaxation and bronchodilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-piperidinol-2,2,6,6-d4 typically involves the deuteration of 1-Benzyl-4-piperidinol. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms at the specified positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-piperidinol-2,2,6,6-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: SOCl2, PBr3, reflux conditions.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Halides, esters.

Scientific Research Applications

1-Benzyl-4-piperidinol-2,2,6,6-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Comparison with Similar Compounds

1-Benzyl-4-piperidinol-2,2,6,6-d4 can be compared with other similar compounds such as:

The uniqueness of this compound lies in its stable isotope labeling, which provides distinct advantages in tracing and studying metabolic pathways compared to its non-labeled counterparts.

Properties

IUPAC Name

1-benzyl-2,2,6,6-tetradeuteriopiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/i8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPZXJZYCOETDA-LZMSFWOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(CC(N1CC2=CC=CC=C2)([2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583086
Record name 1-Benzyl(2,2,6,6-~2~H_4_)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1014695-50-1
Record name 1-Benzyl(2,2,6,6-~2~H_4_)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.